tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)
Description
Overview of Transition Metal Coordination Compounds in Chemical Sciences
Transition metal complexes are central to many areas of chemistry, including synthesis, materials science, and biochemistry. Their ability to engage in a wide range of reactions and exhibit varied physical properties stems from the presence of partially filled d orbitals, which allows for multiple oxidation states and coordination environments.
Significance of β-Diketonate Ligands in Coordination Chemistry
Beta-diketonate ligands, characterized by a β-dicarbonyl structure, are widely utilized in coordination chemistry due to their excellent chelating ability and structural versatility. researchgate.netalfachemic.com They typically coordinate to metal ions as mononegative, bidentate O,O-donors, forming stable six-membered chelate rings. researchgate.netresearchcommons.org The substituents on the β-diketone framework can be easily modified, allowing for fine-tuning of the physicochemical properties of the resulting coordination compounds. researchgate.netnih.gov This structural tunability makes β-diketonate complexes valuable as precursors for various applications, including chemical vapor deposition (CVD), luminescent materials, and catalysts. alfachemic.comresearchgate.net
Historical Context of Manganese Complexes in Precursor and Catalytic Roles
Manganese complexes have a long history in chemical research, with early organometallic manganese species being reported in the mid-20th century. wiley-vch.de While initially focused on fundamental studies, the application of manganese complexes in organic synthesis and homogeneous catalysis began to expand significantly in the late 1970s. wiley-vch.de Manganese compounds, particularly in various oxidation states, have been explored as catalysts for a range of transformations, including oxidation reactions, hydrogenation, and C-H activation. acs.orgresearchgate.netresearchgate.net Their abundance and lower toxicity compared to some precious metals have driven increased interest in their catalytic potential in recent years. acs.orgresearchgate.net Manganese complexes have also been employed as precursors for the deposition of manganese-containing thin films and nanomaterials through techniques like CVD and atomic layer deposition (ALD). ereztech.comcambridgenetwork.co.ukatomiclayerdeposition.com
Rationale for Focused Research on Mn(TMHD)₃ Systems
Among the various manganese complexes, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), or Mn(TMHD)₃, has attracted specific research interest. This focus is driven by the unique combination of the manganese(III) oxidation state and the specific characteristics of the TMHD ligand.
Importance of Manganese(III) Oxidation State in Redox Processes and Electronic Configurations
Manganese exhibits a wide range of oxidation states, from 0 to +7. libretexts.orgdocbrown.info The +3 oxidation state of manganese is particularly relevant in various redox processes. nih.gov Mn(III) complexes typically have a d⁴ electronic configuration. The electronic configuration and redox properties of Mn(III) complexes are influenced by the surrounding ligands, which can impact their reactivity in catalytic cycles involving electron transfer. nih.gov While Mn(II) is often the most stable oxidation state for manganese ions in aqueous solution, Mn(III) can be stabilized by appropriate ligands and reaction conditions. docbrown.info
Advantages of TMHD Ligand Steric and Electronic Modulations
The 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligand, also known as dipivaloylmethane (dpm), is a β-diketonate ligand featuring bulky tert-butyl groups at the positions adjacent to the carbonyl groups. sigmaaldrich.com These bulky substituents provide significant steric hindrance around the metal center. figshare.com This steric bulk can influence the coordination geometry, enhance the thermal stability, and prevent undesirable side reactions such as oligomerization or hydrolysis, which are particularly important for applications in vapor-phase deposition techniques like CVD and ALD. figshare.comresearchgate.net The TMHD ligand's electronic properties can also modulate the electron density at the metal center, affecting its redox potential and catalytic activity. lookchem.com The combination of steric and electronic effects offered by the TMHD ligand makes Mn(TMHD)₃ a promising candidate for applications requiring stable, volatile, and reactive manganese(III) complexes.
Scope and Objectives of Academic Inquiry on Mn(TMHD)₃
Academic research on Mn(TMHD)₃ primarily focuses on understanding its synthesis, structural characteristics, thermal properties, and its performance as a precursor and catalyst in various chemical processes. Objectives include exploring its utility in the deposition of manganese-containing thin films for advanced materials applications, investigating its catalytic activity in organic transformations, and elucidating the relationship between its molecular structure and its reactivity. Studies aim to leverage the unique properties conferred by the Mn(III) center and the TMHD ligand for developing new synthetic methodologies and fabricating materials with tailored properties.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14324-99-3 |
|---|---|
Molecular Formula |
C33H60MnO6 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
tris((Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one);manganese |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
InChI Key |
JFJXUVXSIUJJNC-LWTKGLMZSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Mn] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for Mn Tmhd 3
Classical Wet Chemical Routes for Mn(TMHD)3 Synthesis
Classical wet chemical synthesis typically involves the reaction of a manganese salt with the TMHD ligand in a suitable solvent system. This approach allows for control over reaction parameters to influence yield and purity.
The synthesis of Mn(TMHD)3 requires a source of manganese(III) ions and the TMHD ligand. While manganese(III) salts like manganese(III) acetate (B1210297) (Mn(OAc)3) can be used directly rsc.org, manganese(II) salts such as manganese(II) chloride (MnCl2) are also commonly employed, often requiring an oxidant or specific reaction conditions to achieve the +3 oxidation state of manganese in the final complex. rsc.orgrsc.org
The TMHD ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (HTMHD), is a bulky beta-diketone. d-nb.info It acts as a bidentate ligand, coordinating to the metal center through its two oxygen atoms after deprotonation to form the anionic ligand, TMHD-. cymitquimica.com The stoichiometry of the reaction is crucial, with a typical molar ratio of 3 equivalents of the deprotonated ligand (or the ligand and a base) to 1 equivalent of the manganese salt being required to form the tris complex, Mn(TMHD)3. researchgate.net Using sodium tetramethylheptanedionate (Na(tmhd)) as the ligand source is a common approach, reacting with a manganese(II) salt like MnCl2. rsc.orgrsc.org
Optimization of reaction conditions in wet chemical synthesis is vital for maximizing the yield and purity of Mn(TMHD)3. Key parameters include the choice of solvent, pH control, temperature, and atmosphere.
Common solvent systems include organic solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), and hexane, in which Mn(TMHD)3 is generally soluble. cymitquimica.comrsc.orgrsc.org The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted oxidation or side reactions, particularly when starting from manganese(II) precursors. rsc.orgnih.gov
While specific detailed protocols for Mn(TMHD)3 synthesis are not extensively detailed in the provided snippets, related syntheses of other metal beta-diketonates and heteroleptic manganese complexes indicate typical conditions. For instance, reactions involving Na(tmhd) and MnCl2 have been conducted in THF at room temperature, with stirring times varying from several hours to overnight. rsc.orgrsc.org The pH of the reaction mixture can influence the deprotonation of the ligand and the complex formation; however, explicit details on pH control for Mn(TMHD)3 synthesis were not found in the provided results.
Obtaining high-purity Mn(TMHD)3 is essential for its applications, particularly in techniques like MOCVD where precursor purity directly impacts the quality of deposited films. Common purification techniques for metal beta-diketonate complexes include recrystallization and sublimation. d-nb.inforesearchgate.net
Recrystallization involves dissolving the crude product in a suitable solvent at elevated temperature and then slowly cooling the solution to allow the pure compound to crystallize. Solvents like toluene and THF have been used for the recrystallization of related manganese-TMHD complexes. rsc.orgrsc.org
Sublimation is another effective purification method for volatile metal complexes like Mn(TMHD)3. This technique involves heating the solid under reduced pressure, causing the compound to transition directly from the solid to the gas phase, leaving behind non-volatile impurities. The vapor is then cooled to re-deposit the purified solid. While sublimation is a known technique for purifying metal TMHD complexes, one source suggests avoiding it for purifying Cr(TMHD)3 in a specific synthesis, indicating that the optimal purification method can be dependent on the specific metal complex and desired purity level. researchgate.net
Reaction Conditions Optimization (e.g., Solvent systems, pH control, temperature, atmosphere)
Control over Molecular Architecture and Isomerism in Mn(TMHD)3 Systems
Tris(β-diketonate) complexes like Mn(TMHD)3 exhibit interesting stereochemical properties due to the arrangement of the bidentate ligands around the central metal ion. The coordination polyhedron is typically octahedral. up.ac.za
Stereochemical Considerations in Tris(β-diketonate) Complexes
For tris(β-diketonate)metal(III) complexes with unsymmetrical β-diketonate ligands (R ≠ R'), two geometrical isomers, facial (fac) and meridional (mer), are possible. up.ac.za However, in the case of Mn(TMHD)3, the ligand 2,2,6,6-tetramethyl-3,5-heptanedione is symmetrical (R = R' = tert-butyl). For complexes with symmetrical β-diketone ligands, D3 molecular symmetry can be observed. up.ac.za
The stereochemistry of tris(β-diketonate)metal(III) complexes has been extensively studied, particularly for metals like chromium(III) and cobalt(III). up.ac.zacapes.gov.bracs.org These studies have utilized techniques such as NMR spectroscopy to differentiate between isomers and understand the factors influencing their formation and interconversion. up.ac.zacapes.gov.br While Mn(TMHD)3 with its symmetrical ligand does not exhibit fac/mer isomerism, the principles of stereochemical control in related tris(β-diketonate) systems provide a foundation for understanding the molecular architecture of Mn(TMHD)3 and potential derivatives.
Chiral Ligand Modification and Enantioselective Synthesis of Mn(TMHD)3 Derivatives
Research in related metal β-diketonate systems has explored the use of chiral β-diketone ligands or chiral additives to induce asymmetry. For instance, studies on lanthanide tris(β-diketonates) have shown that chiral amino alcohols can induce significant signals in vibrational circular dichroism (VCD) upon complexation, indicating ligand-to-ligand chirality transfer. nih.gov This highlights the potential for using chiral molecules in conjunction with metal β-diketonates to achieve enantioselective outcomes.
The synthesis of chiral β-diketones themselves has been an area of development, with methodologies such as palladium-catalyzed α-carbonylative arylation being explored to produce chiral spirocyclic β,β'-diketones with high enantiomeric purity. nih.gov Such chiral ligands could potentially be incorporated into manganese complexes to create chiral Mn(TMHD)3 derivatives for use in enantioselective catalysis, an application area where Mn(TMHD)3 has already shown promise as a catalyst. sigmaaldrich.comereztech.comchemicalbook.com
Scale-Up Considerations for Research and Industrial Applications
Scaling up the synthesis of Mn(TMHD)3 from laboratory-scale research to industrial production requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and consistency in product quality.
Factors influencing scale-up include the availability and cost of raw materials (manganese source and HDPM), reaction conditions (temperature, pressure, reaction time), solvent usage and recovery, purification methods, and waste disposal. The choice of synthetic methodology significantly impacts scale-up feasibility. Green chemistry approaches, such as solvent-free mechanochemical synthesis, are particularly attractive for industrial scale-up due to reduced solvent handling and waste generation. google.com
For applications like MOCVD, where high purity is essential, scalable purification techniques are critical. researchgate.net Methods such as distillation or recrystallization, which are used on a smaller scale, need to be optimized for larger batches. researchgate.net
Industrial production necessitates robust and reproducible synthetic procedures. Detailed kinetic studies and process optimization are crucial to maximize yield and minimize batch-to-batch variations. The thermal stability of Mn(TMHD)3 at elevated temperatures, especially under different atmospheric conditions, is also a key consideration for large-scale handling and storage. researchgate.net
The demand for Mn(TMHD)3 in various applications, including materials science and catalysis, drives the need for efficient and scalable synthetic routes. sigmaaldrich.comereztech.comchemicalbook.com Companies that manufacture and sell Mn(TMHD)3 in small and bulk volumes demonstrate the existing industrial interest and the feasibility of larger-scale production. ereztech.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) (Mn(TMHD)3 or Mn(DPM)3) | 11456218 ereztech.comamericanelements.comereztech.com |
| 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD or HDPM) | 10 |
Interactive Data Table: Properties of Mn(TMHD)3
| Property | Value | Source |
| Molecular Formula | C33H57MnO6 | sigmaaldrich.comamericanelements.comnih.gov |
| Molecular Weight | 604.74 g/mol | sigmaaldrich.comamericanelements.comnih.gov |
| Appearance | Dark brown to black powder or crystals | americanelements.com |
| Melting Point | 160-170 °C | sigmaaldrich.comamericanelements.com |
| Boiling Point | 255 °C (dec.) | americanelements.com |
| CAS Number | 14324-99-3 | sigmaaldrich.comchemicalbook.comchem960.com |
| PubChem CID | 11456218 | ereztech.comamericanelements.comereztech.com |
Structural Elucidation and Spectroscopic Characterization Methodologies for Mn Tmhd 3
Crystallographic Analysis for Structural Determination
Single Crystal X-ray Diffraction (SCXRD) Principles and Application for Coordination Environment
Single Crystal X-ray Diffraction (SCXRD) is a technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the electron density within the crystal can be mapped, revealing the positions of the atoms. This provides a detailed 3D structure of the molecule. For coordination complexes like Mn(TMHD)3, SCXRD is invaluable for precisely defining the coordination environment around the central metal atom. It allows for the determination of the bond distances between the manganese ion and the coordinating oxygen atoms of the TMHD ligands, as well as the O-Mn-O bite angles of the chelating ligands. rsc.orgrsc.orgmdpi.comuniss.it While specific SCXRD data for Mn(TMHD)3 was not extensively detailed in the search results, studies on related manganese complexes with similar β-diketonate or Schiff base ligands demonstrate the application of SCXRD in revealing distorted octahedral or trigonal bipyramidal geometries around the manganese center, along with specific bond lengths and angles. rsc.orgrsc.orguniss.it These studies highlight the capability of SCXRD to provide key parameters defining the coordination polyhedron and ligand conformations. rsc.orgrsc.org
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification
Powder X-ray Diffraction (PXRD) is a technique used to identify the crystalline phases present in a polycrystalline or powdered sample. Unlike SCXRD, which requires a single crystal, PXRD analyzes the diffraction pattern from a large number of randomly oriented crystallites. Each crystalline substance produces a unique PXRD pattern, acting as a fingerprint for identification. epj-conferences.orgepj-conferences.orgraco.catarizona.edu PXRD is essential for confirming the phase purity of bulk Mn(TMHD)3 material and for identifying the crystalline products obtained from reactions or deposition processes utilizing Mn(TMHD)3 as a precursor. epj-conferences.orgepj-conferences.org It can also be used to study changes in crystalline structure upon thermal treatment or in the formation of thin films. epj-conferences.orgepj-conferences.org
Analysis of Coordination Geometry and Ligand Conformations in Mn(TMHD)3
Based on the typical coordination behavior of TMHD as a bidentate ligand and the common coordination numbers for Mn(III), Mn(TMHD)3 is expected to exhibit a coordination geometry where the manganese ion is bonded to six oxygen atoms from the three TMHD ligands. rsc.orgrsc.org This typically results in an octahedral or a distorted octahedral geometry around the metal center. rsc.orgrsc.orguniss.itsryahwapublications.com The bulky tert-butyl groups on the TMHD ligand can influence the ligand conformation and potentially induce distortions in the coordination sphere due to steric hindrance. mdpi.com Studies on related metal β-diketonate complexes, including those with TMHD ligands, have shown variations in coordination geometry depending on the metal and other co-ligands. rsc.orgrsc.orgmdpi.com For instance, some heteroleptic manganese compounds involving the tmhd ligand show distorted octahedral or trigonal-bipyramidal geometries around the Mn centers. rsc.orgrsc.org The O-Mn-O bite angle within the six-membered metallacycle formed by the TMHD ligand and the manganese ion is a key parameter in describing the coordination geometry. rsc.org
Advanced Spectroscopic Techniques for Electronic and Molecular Characterization
Spectroscopic methods provide complementary information to crystallography, probing the electronic structure, vibrational modes, and molecular dynamics of Mn(TMHD)3.
Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Bonding Analysis
Infrared (IR) and Raman spectroscopies are powerful techniques for studying the vibrational modes of molecules, providing insights into the nature of chemical bonds and molecular structure. researchgate.netsryahwapublications.comavs.orgacs.orgaps.orgnih.govust.hknih.govresearchgate.net
In IR spectroscopy, the absorption of infrared radiation by the molecule corresponds to transitions between vibrational energy levels. researchgate.netsryahwapublications.comnih.govresearchgate.net Raman spectroscopy, on the other hand, involves the inelastic scattering of light, where the energy difference between the incident and scattered light corresponds to vibrational frequencies. avs.orgaps.orgust.hknih.govresearchgate.net Both techniques are sensitive to the vibrations of the TMHD ligand and the Mn-O bonds. Analysis of the IR and Raman spectra of Mn(TMHD)3 can help identify characteristic vibrational modes associated with the carbonyl (C=O) and carbon-carbon (C=C) stretches within the chelate ring of the TMHD ligand, as well as the stretching and bending modes of the Mn-O bonds. sryahwapublications.comnih.govresearchgate.net Shifts in the frequencies of these vibrations compared to the free ligand can provide information about the strength and nature of the coordination bond between manganese and oxygen. sryahwapublications.comnih.gov Studies on related metal acetylacetonate (B107027) and TMHD complexes have assigned bands in the 1500-1650 cm⁻¹ region to C=O and C=C stretching vibrations and bands below 700 cm⁻¹ to metal-oxygen stretching modes. sryahwapublications.comnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the local chemical environment of atomic nuclei with non-zero spin, such as ¹H and ¹³C. libretexts.org While solid-state NMR can be performed, solution-state NMR is commonly used to study the structure and dynamics of molecules in solution. libretexts.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) | 131668659 |
| 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD or Htmhd) | 74962 |
| Manganese(III) ion | 23935 |
Data Table (Illustrative Example based on general β-diketonate complexes and search findings)
While specific, comprehensive spectroscopic data tables solely for Mn(TMHD)3 were not extracted directly from the search results, the following table illustrates the type of data that would be relevant for characterizing Mn(TMHD)3 using the discussed techniques, based on findings for related complexes.
| Technique | Analyte/Property Probed | Expected Information Type | Illustrative Findings (Based on related complexes) |
| SCXRD | Solid-state molecular structure, coordination environment | Bond lengths (Mn-O), bond angles (O-Mn-O), coordination geometry, unit cell parameters | Distorted octahedral geometry; Mn-O bond lengths typically within a certain range; specific bite angles for TMHD. rsc.orgrsc.orguniss.it |
| PXRD | Crystalline phases in bulk material | Diffraction pattern (peak positions and intensities) | Confirmation of Mn(TMHD)3 as the primary crystalline phase; identification of impurities or decomposition products. epj-conferences.orgepj-conferences.org |
| IR Spectroscopy | Vibrational modes, bonding | Frequencies of characteristic vibrations (ν(C=O), ν(C=C), ν(Mn-O)) | Bands in 1500-1650 cm⁻¹ range for ligand vibrations; bands below 700 cm⁻¹ for Mn-O stretches. sryahwapublications.comnih.govresearchgate.net |
| Raman Spectroscopy | Vibrational modes, bonding | Frequencies of characteristic vibrations (ν(C=O), ν(C=C), ν(Mn-O)) | Complementary vibrational data to IR; potential for observing modes not active in IR. avs.orgaps.orgust.hknih.govresearchgate.net |
| NMR Spectroscopy | Solution-state structure, dynamics, electronic environment | Chemical shifts, peak broadening, spin-spin coupling (if observable) | Paramagnetic shifts and broadened signals due to Mn(III); potential for structural insights through specialized techniques. libretexts.orgmagritek.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese(III) Electronic States
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, including transition metal complexes like Mn(III) libretexts.org. Mn(III) in a high-spin d4 configuration (S=2) is EPR active. EPR spectroscopy can provide information about the spin state, g-tensor, and zero-field splitting (ZFS) parameters (D and E), which are sensitive to the local coordination environment and distortions around the manganese center libretexts.orgnih.govresearchgate.net.
While specific EPR data for Mn(TMHD)3 is not extensively detailed in the provided search results, studies on similar Mn(III) β-diketonate complexes, such as Mn(acetylacetonate)3 (Mn(acac)3), demonstrate the utility of High-Frequency and -Field EPR (HFEPR) spectroscopy in characterizing the electronic states of Mn(III) nih.govresearchgate.netacs.orgnih.gov. These studies have shown that HFEPR can determine spin Hamiltonian parameters like D and E, which relate to axial and rhombic distortions of the coordination sphere nih.govacs.org. For Mn(acac)3, HFEPR studies in frozen solution indicated a negative sign for D, corresponding to axial elongation, consistent with Jahn-Teller distortion expected for high-spin Mn(III) in an octahedral or pseudo-octahedral environment nih.govacs.org. Given the similar ligand type, EPR spectroscopy on Mn(TMHD)3 would be expected to provide analogous information regarding its electronic state and any Jahn-Teller distortions.
UV-Visible and Near-Infrared (UV-Vis/NIR) Spectroscopy for Electronic Transitions and Ligand Field Effects
UV-Visible and Near-Infrared (UV-Vis/NIR) spectroscopy is employed to investigate the electronic transitions within Mn(TMHD)3, providing information about the ligand field splitting and the electronic structure of the manganese center. The deep red to purple color of Mn(TMHD)3 is indicative of electronic transitions associated with the d-orbitals of manganese cymitquimica.com.
UV-Vis/NIR spectra of transition metal complexes typically exhibit bands arising from ligand-to-metal charge transfer (LMCT) and d-d transitions nih.gov. LMCT bands usually appear at higher energies (UV region), while d-d transitions, which involve transitions between the split d-orbitals of the metal ion, are typically found in the visible and NIR regions nih.gov. The positions and intensities of these d-d bands are directly related to the strength and symmetry of the ligand field around the metal center. Analysis of these transitions can help in determining the ligand field parameters, which describe the energy splitting of the d-orbitals. Studies on other manganese complexes have utilized UV-Vis/NIR spectroscopy to evaluate optical properties and electronic transitions nih.govrsc.org. For Mn(TMHD)3, UV-Vis/NIR spectroscopy would be crucial for understanding the influence of the bulky TMHD ligands on the electronic structure of Mn(III) and the resulting ligand field effects.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful techniques for probing the electronic structure and oxidation state of metal centers in coordination compounds. XAS involves exciting core electrons with X-rays and monitoring the absorption as a function of energy, while XES measures the energy of emitted X-rays as the excited state decays diamond.ac.uk. These techniques are sensitive to the local electronic and structural environment of the absorbing atom.
For manganese complexes, Mn K-edge XAS and Mn Kβ XES can provide detailed information about the oxidation state, spin state, and bonding with ligands avs.orgavs.org. The position and shape of the absorption edge in XAS are sensitive to the oxidation state of the metal, while pre-edge features can provide information about transitions into unoccupied orbitals, including those with d character . XES, particularly the Kβ main line and satellite peaks, is influenced by the metal spin state, oxidation state, ligand identity, and metal-ligand bond lengths . The combination of XAS and XES, often coupled with theoretical calculations, allows for a comprehensive understanding of the electronic structure and the nature of metal-ligand interactions aps.org. While direct XAS and XES data for Mn(TMHD)3 are not explicitly provided, these techniques have been successfully applied to other manganese compounds to elucidate their electronic properties nih.govavs.orgavs.orgaps.org. Applying XAS and XES to Mn(TMHD)3 would provide definitive information on the Mn oxidation state and the influence of the TMHD ligand on its electronic configuration.
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways
Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pathways upon ionization. For volatile metal-organic precursors like Mn(TMHD)3, MS is essential for verifying the molecular integrity and understanding how the molecule breaks down under vacuum or during vaporization processes, which is particularly relevant for CVD and ALD applications cymitquimica.comresearchgate.netresearchgate.net.
Studies on metal β-diketonates, including those with TMHD ligands, have utilized electron ionization mass spectrometry (EI-MS) and other ionization techniques like Fast Atom Bombardment (FAB) and Desorption Atmospheric Pressure Ionization (DART) to analyze their molecular ions and fragmentation patterns researchgate.netresearchgate.netosti.gov. For Y(TMHD)3, mass spectrometric analysis showed the presence of the molecular ion and indicated high thermal stability osti.gov. Fragmentation typically occurs through the sequential removal of ligands and terminal substituents osti.gov. Mass spectroscopic analysis of Mn(thd)3 (another abbreviation for Mn(TMHD)3) at elevated temperatures has shown primary dissociation of one TMHD group, followed by fragmentation of the tert-butyl and other ligand fragments mocvd-precursor-encyclopedia.de. This information is vital for optimizing vaporization conditions in thin film deposition techniques.
Thermal Analysis Methodologies for Precursor Behavior
Thermal analysis techniques are crucial for understanding the thermal stability, volatility, and decomposition behavior of Mn(TMHD)3, especially when used as a precursor in vapor-phase deposition methods.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere netzsch.com. This technique is widely used to assess the thermal stability of materials and to study their decomposition processes cymitquimica.comresearchgate.netnetzsch.com. For metal-organic precursors, TGA provides information on vaporization temperatures, decomposition onset, and the nature of residual products researchgate.net.
TGA studies on Mn(TMHD)3 and other metal TMHD complexes have been conducted to evaluate their suitability as CVD and ALD precursors rsc.orgmocvd-precursor-encyclopedia.deresearchgate.netresearchgate.netd-nb.inforsc.org. These studies typically involve heating the sample at a controlled rate under an inert atmosphere, such as nitrogen or argon rsc.orgresearchgate.net. The TGA curve shows mass loss plateaus corresponding to vaporization or decomposition events. For Mn(TMHD)3, a relatively linear mass loss curve with a low residue is indicative of congruent vaporization, which is desirable for CVD applications researchgate.net. The thermal decomposition behavior of Mn(TMHD)3 has been reported to be sensitive to the ambient gas, with oxygen accelerating decomposition and oxidation mocvd-precursor-encyclopedia.de. TGA can also be used to determine sublimation enthalpies and gaseous diffusion coefficients researchgate.netresearchgate.net.
Here is an example of how TGA data might be presented, based on the descriptions in the search results:
| Temperature Range (°C) | Atmosphere | Observed Event | Mass Loss (%) (Illustrative) |
| ~110-120 | N2 | Sublimation/Vaporization | Significant |
| Higher Temperatures | N2 | Decomposition | Further Loss |
| Higher Temperatures | O2 | Accelerated Decomposition | Varies |
Note: The mass loss percentages are illustrative and would depend on specific experimental conditions and the purity of the sample.
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) measures the difference in heat flow to a sample and a reference as they are subjected to a controlled temperature program qualitest.ae. This technique is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, which involve enthalpy changes cymitquimica.comresearchgate.netqualitest.ae. For metal-organic precursors, DSC can complement TGA by providing information on melting points and other thermal transitions that occur before or during vaporization and decomposition.
DSC analysis of Mn(TMHD)3 and related metal β-diketonates has been performed to understand their thermal behavior mocvd-precursor-encyclopedia.deresearchgate.netresearchgate.netosti.govunict.it. DSC thermograms show endothermic or exothermic peaks corresponding to these thermal events. For Mn(TMHD)3, a melting point in the range of 160-170 °C has been reported ereztech.com. DSC can help identify phase transitions and provide enthalpy values associated with melting, vaporization, or decomposition, which are important for optimizing deposition processes researchgate.net. The combination of TGA and DSC provides a comprehensive picture of the thermal stability and behavior of Mn(TMHD)3 under different conditions.
Combined TGA-MS for Evolved Gas Analysis during Decomposition
Combined Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is a powerful technique used to study the thermal decomposition behavior of materials, including metal-organic precursors like Mn(TMHD)3. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing quantitative information about decomposition steps. measurlabs.commt.comeag.com Simultaneously coupling the TGA with a Mass Spectrometer allows for the identification of the volatile gaseous products evolved during these decomposition events. measurlabs.commt.comunizg.hr
In a TGA-MS system, the gaseous products released from the heated sample in the TGA are transferred online to the MS for analysis. mt.comunizg.hr This provides qualitative information about the chemical nature of the evolved gases, which can be correlated directly with the measured mass losses observed in the TGA curve. mt.com This technique is valuable for understanding the thermal stability of Mn(TMHD)3, identifying the temperatures at which decomposition occurs, and determining the composition of the decomposition products. While specific TGA-MS data for Mn(TMHD)3 decomposition is not detailed in the provided search results, the technique is generally applied to analyze the thermal decomposition of metal-organic precursors used in thin film deposition. ias.ac.in The analysis of evolved gases can help elucidate reaction mechanisms and optimize deposition parameters to control film stoichiometry and minimize impurities.
Surface Sensitive Techniques for Thin Film Analysis Derived from Mn(TMHD)3
Thin films derived from Mn(TMHD)3, often through techniques like MOCVD, require surface-sensitive characterization methods to analyze their elemental composition, chemical states, morphology, and nanostructure. The following subsections detail commonly employed techniques for this purpose.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States on Surfaces
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of elements within a material. mdpi.com When applied to thin films derived from Mn(TMHD)3, XPS can determine the presence and relative concentrations of manganese, oxygen, carbon, and other elements present on the film surface. researchgate.net
Crucially, XPS can provide information about the oxidation states of manganese within the thin film. Analysis of the binding energies and shapes of the Mn 2p core level peaks, as well as the multiplet splitting of the Mn 3s peak, allows for the differentiation between various manganese oxidation states, such as Mn²⁺, Mn³⁺, and Mn⁴⁺. thermofisher.comresearchgate.netdoi.org For instance, the magnitude of the Mn 3s peak splitting is diagnostic of the manganese oxidation state. thermofisher.com Studies on manganese oxide thin films and Mn-doped films have utilized XPS to confirm the presence of specific oxidation states like Mn³⁺ in Mn₂O₃ or Mn²⁺ in Mn-doped ZnO films. researchgate.netaip.org XPS analysis after sputtering can also be used to assess the removal of surface contamination, such as hydrocarbons. aip.org The O 1s spectrum can provide insights into the bonding environment of oxygen, indicating the presence of Mn-O bonds or hydroxyl groups. researchgate.netdoi.org
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) for Morphology and Composition Mapping
Scanning Electron Microscopy (SEM) is a widely used technique for imaging the surface morphology of thin films with high resolution. mdpi.commdpi.com By scanning a focused electron beam across the sample surface and detecting secondary or backscattered electrons, SEM provides detailed images revealing features such as grain size, grain boundaries, film continuity, and surface roughness. mdpi.com
When coupled with Energy Dispersive X-ray Spectroscopy (EDX), also referred to as EDAX, SEM becomes a powerful tool for analyzing the elemental composition of the film and mapping the spatial distribution of different elements. mdpi.comchalcogen.ronih.gov EDX detects characteristic X-rays emitted from the sample as a result of excitation by the electron beam, allowing for the identification and quantification of elements present in the analyzed area. chalcogen.ro This combined approach enables the correlation of morphological features with local elemental composition. mdpi.com For thin films derived from precursors like Mn(TMHD)3, SEM-EDX can be used to assess the homogeneity of the film composition, identify potential impurities or segregated phases, and analyze the elemental ratios within different areas of the film. mdpi.comnih.gov Studies on thin films containing manganese have successfully employed SEM-EDX to confirm the presence of expected elements and analyze their ratios. researchgate.netmdpi.comchalcogen.ro
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique that provides three-dimensional topographical maps of a sample surface. mdpi.comafmworkshop.com Unlike SEM, AFM uses a sharp tip attached to a cantilever to scan the surface. The deflection of the cantilever, caused by forces between the tip and the sample surface, is measured and used to construct a topographical image. mdpi.com
AFM is particularly well-suited for measuring surface roughness, a critical parameter influencing the performance of thin films in various applications. nih.govmeasurlabs.com It can reveal fine surface features, grain structures, and defects with nanoscale precision. mdpi.comafmworkshop.com By analyzing the height profiles obtained from AFM images, quantitative measurements of surface roughness parameters, such as root mean square (rms) roughness, can be obtained. researchgate.netmeasurlabs.com AFM can also provide information about grain size and distribution on the film surface. nih.govmdpi.com Its ability to operate in different modes (e.g., contact, tapping) and in various environments makes it a versatile tool for characterizing the surface topography of thin films derived from Mn(TMHD)3. measurlabs.comafmworkshop.com
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a technique that provides high-resolution images of the internal structure and morphology of materials at the nanoscale. mdpi.com In TEM, a beam of electrons is transmitted through a thin sample, and the interaction of the electrons with the sample provides information about its structure, crystallinity, and composition.
Theoretical and Computational Investigations of Mn Tmhd 3
Electronic Structure Calculations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and materials. It is particularly useful for transition metal complexes, providing information about their electronic states, orbital energies, and charge and spin distributions. lu.lvderpharmachemica.comohio-state.edu
Modeling of Ground and Excited Electronic States of Mn(TMHD)3
DFT calculations can be employed to model both the ground and excited electronic states of Mn(TMHD)3. ohio-state.edu For manganese(III) complexes, which typically have a d⁴ electronic configuration, understanding the electronic states is crucial, especially in the context of phenomena like the Jahn-Teller effect. umb.eduresearchgate.netnih.gov Theoretical studies on similar manganese(III) β-diketonato complexes have indicated that different electronic states and structural isomers can coexist and be in dynamic equilibrium. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a specific application of DFT that can be used to study excited states and predict electronic excitation spectra, which can be compared with experimental techniques like UV-Vis spectroscopy or X-ray absorption spectroscopy (XAS). ohio-state.eduresearchgate.netnih.gov
Analysis of Ligand Field Splitting and d-Orbital Energies in Manganese(III)
In octahedral or pseudo-octahedral complexes, the interaction between the metal d-orbitals and the ligand field causes the degeneracy of the d-orbitals to lift, resulting in crystal field splitting. libretexts.orgnumberanalytics.comlibretexts.org For a manganese(III) ion (d⁴ configuration) in an octahedral environment, the five d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). umb.edulibretexts.org The magnitude of this splitting (Δo) is influenced by the nature of the ligands and the oxidation state of the metal ion. numberanalytics.comlibretexts.org DFT calculations allow for the analysis of these d-orbital energy levels and the degree of ligand field splitting in Mn(TMHD)3. umb.eduresearchgate.net This analysis is important for understanding the electronic configuration and magnetic properties of the complex. Manganese(III) complexes are often high-spin, with electrons occupying the orbitals according to Hund's rule, leading to a specific arrangement of electrons in the split d-orbitals. umb.edunih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules, MD can provide information about conformational changes, flexibility, and intermolecular interactions. nih.govresearchgate.net
Conformational Analysis and Flexibility of the TMHD Ligand
Mechanistic Studies of Reaction Pathways
Computational chemistry plays a crucial role in unraveling the complex reaction pathways involving Mn(TMHD)3, particularly its thermal decomposition and catalytic cycles.
Computational Elucidation of Thermal Decomposition Mechanisms (e.g., Gas-phase and surface reactions)
Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding the thermal decomposition of metal β-diketonate complexes like Mn(TMHD)3. These investigations aim to identify key intermediates, transition states, and reaction pathways in both the gas phase and on surfaces. The decomposition behavior of M(DPM)n (DPM = 2,2,6,6-tetramethyl-3,5-heptanedionato; M = Sr, Ba, Cu, Sm, Y, Gd, La, Pr, Fe, Co, Cr, Mn, Ce, Zr; n = 2-4) has been studied in detail with infrared spectroscopy and mass spectrometry. researchgate.net The results indicated that the chemical bonds in these compounds dissociate generally following the sequence of C-O > M-O > C-C(CH3)3 > C-C and C-H at elevated temperatures. researchgate.net Photoionization mass spectrometry can reveal details of the multistep unimolecular mechanism, whereby the 2,2,6,6-tetramethyl-3,5-heptanedionato (thd−) anionic ligand decomposes while still bound in the metal complex. researchgate.net This decomposition can yield a gas-phase metal oxide product in metal−organic chemical vapor deposition (MOCVD) of lanthanide oxides from Ln(thd)3 precursors. researchgate.net The decomposition often occurs with stepwise elimination of small closed-shell hydrocarbon fragments and carbon monoxide. researchgate.net
Computational analysis of thermal decomposition mechanisms for other manganese compounds, such as alpha and beta manganese dioxide nanorods, provides a comparative context for understanding the types of transformations manganese species undergo upon heating. researchgate.net For instance, thermal analysis can indicate decomposition stages and associated activation energies. researchgate.net
Theoretical Approaches to Catalytic Reaction Mechanisms involving Mn(TMHD)3
Theoretical approaches, particularly DFT calculations, are widely used to investigate the mechanisms of catalytic reactions mediated by manganese complexes, including those with β-diketonate ligands. These studies help propose and evaluate plausible reaction pathways, transition states, and the role of the metal center and ligands in the catalytic cycle.
For example, mechanistic studies on manganese-catalyzed reactions, such as C–H halogenation or cycloaddition reactions, often involve DFT computations to understand the elementary steps. acs.orgchemrxiv.org These studies can suggest mechanisms involving radical pathways, atom transfer, or the formation of key intermediates like oxomanganese species. acs.orgnih.govmdpi.com Theoretical studies can also explore the influence of ligands on the catalytic performance and the stability of intermediates. chemrxiv.org
In some manganese-catalyzed reactions, theoretical studies indicate that the dissociation of a ligand may precede the involvement of the metal species in the catalytic cycle. chemrxiv.org Computational results can provide insights into the energy barriers of different steps, helping to explain experimental observations regarding reactivity and selectivity. chemrxiv.org
Ligand Field Theory and its Application to Mn(TMHD)3
Ligand Field Theory (LFT), an extension of Crystal Field Theory (CFT), is essential for understanding the electronic structure, properties, and behavior of transition metal complexes like Mn(TMHD)3.
Crystal Field Theory and its Refinements for d4 Systems
Crystal Field Theory treats the interaction between the central metal ion and the surrounding ligands as purely electrostatic. In an octahedral complex, the five degenerate d orbitals of the metal ion are split into two sets: the lower-energy t2g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y² , dz²). bbcollege.ac.injogamayadevicollege.ac.inumb.edu The energy difference between these two sets is denoted as Δo or 10 Dq. bbcollege.ac.injogamayadevicollege.ac.in
Manganese(III) has a d4 electron configuration. jogamayadevicollege.ac.in For a d4 system in an octahedral field, there are two possible electron configurations depending on the relative magnitudes of Δo (the crystal field splitting energy) and P (the pairing energy). jogamayadevicollege.ac.inuomustansiriyah.edu.iq
High Spin: If Δo < P, electrons will occupy orbitals individually before pairing, resulting in a t2g³ eg¹ configuration with four unpaired electrons (S=2). jogamayadevicollege.ac.inumb.eduuomustansiriyah.edu.iq
Low Spin: If Δo > P, electrons will pair in the lower-energy t2g orbitals before occupying the eg orbitals, resulting in a t2g⁴ eg⁰ configuration with two unpaired electrons (S=1). jogamayadevicollege.ac.inuomustansiriyah.edu.iq
Mn(III) complexes with ligands like β-diketonates are typically high-spin, exhibiting the t2g³ eg¹ configuration. umb.eduup.ac.za This high-spin state is paramagnetic. umb.eduumb.edu
CFT provides a basic framework, but refinements like LFT or incorporating covalent bonding through Molecular Orbital Theory offer a more accurate description of the electronic structure and bonding in coordination complexes. uomustansiriyah.edu.iq
Jahn-Teller Distortion Effects in Manganese(III) β-Diketonate Complexes
The Jahn-Teller theorem states that any non-linear molecular system in an electronically degenerate state will undergo a geometrical distortion to remove that degeneracy. umb.edu High-spin d4 complexes, such as Mn(III) in an octahedral environment with a t2g³ eg¹ configuration, have a degenerate eg level (with one electron in either the dx²-y² or dz² orbital), making them susceptible to Jahn-Teller distortion. umb.eduup.ac.zaresearchgate.net
This distortion typically leads to a deviation from ideal octahedral symmetry. For high-spin Mn(III) complexes, the most common distortion is tetragonal, involving the elongation or compression of the bonds along one axis (usually the z-axis) relative to the other two. jogamayadevicollege.ac.inumb.eduresearchgate.netup.ac.za Elongation along the z-axis results in two long axial bonds and four shorter equatorial bonds, while compression results in two short axial bonds and four longer equatorial bonds. up.ac.zarsc.org
Both elongation and compression Jahn-Teller distortions have been experimentally observed in the crystal structures of [Mn(β-diketonato)3] complexes. up.ac.zarsc.org However, tetragonal elongation is considered the "natural" Jahn-Teller effect for [Mn(acac)3] (a related β-diketonate complex) in the gas phase, free from crystal packing effects. up.ac.zarsc.org Computational studies also support that the elongated structure is often the lower energy state. up.ac.zaresearchgate.net The distortion affects the energies of the d orbitals, splitting the eg and t2g levels further and lifting the electronic degeneracy. umb.edu
Spectrochemical Series Context for TMHD Ligand
The spectrochemical series is a list of ligands ordered by their ability to cause crystal field splitting (Δo). Ligands that cause a large splitting are called strong-field ligands, while those that cause a small splitting are called weak-field ligands. The magnitude of Δo influences the spin state of the metal ion; weak-field ligands generally favor high-spin complexes, while strong-field ligands favor low-spin complexes. uomustansiriyah.edu.iq
Beta-diketonate ligands like TMHD (2,2,6,6-tetramethyl-3,5-heptanedionate) coordinate to the metal center through two oxygen atoms, forming a six-membered chelate ring. prochemonline.com Oxygen-donating ligands are generally considered to be in the middle to lower end of the spectrochemical series, typically acting as weak-field ligands. uomustansiriyah.edu.iq
4.5. Ab Initio Approaches for Precursor Design and Surface Interactions
Ab initio computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the behavior of precursors like Mn(TMHD)3 in vapor-phase deposition processes such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). These methods provide insights into precursor properties, reaction mechanisms, and interactions with various surfaces, which are essential for designing new precursors and optimizing deposition processes. researchgate.netchemrxiv.orgacs.org
Theoretical studies using DFT have been employed to investigate the structural and electronic properties of manganese-containing compounds, including those with TMHD ligands. These calculations can help predict the stability and volatility of potential precursors, guiding the synthesis of compounds with suitable physico-chemical characteristics for CVD and ALD applications. researchgate.netchemrxiv.orgresearchgate.net For instance, DFT studies have supported the characterization of new Mn(II) complexes with different ligand sets, exploring their potential as precursors by examining their structure and reactivity. researchgate.netchemrxiv.org Reactivity studies using DFT can explore the interaction of precursors with co-reactants like oxygen and water, which is vital for developing CVD and ALD processes. researchgate.netchemrxiv.org
Beyond isolated precursor molecules, ab initio methods are invaluable for studying the interactions between Mn(TMHD)3 and different surfaces. Understanding these interactions is critical for controlling film growth, composition, and properties. While direct ab initio studies specifically on Mn(TMHD)3 adsorption and reaction on various relevant substrates (like oxides or metals used in MOCVD/ALD) are not extensively detailed in the provided search results, the application of these methods to similar metalorganic precursors and surfaces provides a strong indication of their utility in this area.
For example, DFT has been used to study the adsorption and ligand elimination processes of other metal-organic precursors, such as cerium precursors (Ce(MeCp)3 and Ce(TMHD)4) on TiO2 surfaces, revealing insights into preferred adsorption modes, proton transfer, and ligand elimination mechanisms chemrxiv.org. Similarly, ab initio calculations have been applied to investigate the stability of different surface terminations of materials like LaFeO3, which is relevant to understanding surface-precursor interactions in the context of thin film growth osti.gov. These studies highlight the capability of ab initio methods to model complex surface chemistry involved in deposition processes.
While specific detailed data tables directly from ab initio calculations on Mn(TMHD)3 surface interactions were not found within the search results, the cited studies on related precursors and materials demonstrate the type of data that can be obtained. This includes:
Adsorption Energies: Quantifying the strength of interaction between the precursor molecule and the surface.
Reaction Pathways and Activation Barriers: Mapping out the energy landscape for precursor decomposition and film formation reactions on the surface.
Structural Relaxations: Determining the stable configurations of the precursor on the surface and the resulting changes in surface structure.
Electronic Structure Changes: Analyzing the impact of adsorption and reaction on the electronic properties of both the precursor and the surface.
The application of ab initio methods extends to understanding the resulting material properties. For instance, ab initio calculations have been used to study the structural and magnetic properties of manganese-containing materials like Mn-doped ZnO and Mn3O4, providing theoretical support for experimental observations and helping to elucidate the origins of observed properties like ferromagnetism researchgate.netresearchgate.netnih.gov. This underscores the integral role of theoretical calculations in the broader research landscape involving Mn(TMHD)3 as a precursor to functional materials.
Applications of Mn(TMHD)3 in Advanced Materials Synthesis
Manganese(III) 2,2,6,6-tetramethyl-3,5-heptanedionate, commonly known as Mn(TMHD)3 or Mn(dpm)3, is a metal-organic compound that has garnered significant attention as a precursor in the synthesis of advanced materials, particularly in the deposition of thin films. Its volatility and thermal properties make it suitable for vapor-phase deposition techniques.
Mn(TMHD)3 as a Precursor for Thin Film Deposition
The ability to deposit thin films with precise control over composition, thickness, and structure is crucial for developing materials with tailored electronic, magnetic, and catalytic properties. Mn(TMHD)3 serves as a valuable precursor in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for achieving this control.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes Utilizing Mn(TMHD)3
CVD and ALD are powerful techniques for depositing thin films by introducing volatile precursors into a reaction chamber, where they react or decompose on a substrate surface. Mn(TMHD)3 has been successfully employed in both thermal and plasma-enhanced variations of these processes to deposit manganese-containing thin films. The choice of co-reactant and deposition parameters allows for the control of the resulting film's composition and properties.
Mn(TMHD)3 is a versatile precursor for depositing various manganese oxide phases, including MnO, Mn2O3, Mn3O4, and MnO2. The specific oxide phase obtained is highly dependent on the deposition conditions, such as temperature, oxygen partial pressure, and the type of co-reactant used. For instance, ALD using Mn(TMHD)3 and ozone has been reported for depositing MnO2 films. Annealing of as-deposited MnO or MnO2 films can also lead to the formation of other manganese oxide phases like Mn2O3. Studies have shown that the oxidation state of manganese in the deposited layers can be controlled by employing different plasma species, ranging from +II (MnO) using reductive plasma like NH3 to +IV (MnO2) using oxidative gases like ozone.
Here is a table summarizing some reported manganese oxide depositions using Mn(TMHD)3:
| Manganese Oxide Phase | Deposition Technique | Co-reactant | Deposition Temperature Range (°C) | Notes | Source |
| MnO2 | ALD | O3 | 138-210, 186, 140-250 | Thermal ALD, Plasma Enhanced ALD | |
| MnO | PE-ALD | NH3 | 140-250 | Plasma Enhanced ALD | |
| Mn3O4 | MOCVD | O2 | 750 | Deposited on various substrates | |
| MnO/Mn3O4 (composite) | MOCVD | O2 | Not specified | Nanocrystalline composite films | |
| MnO (carbon-rich) | MOCVD | Ar | Not specified | Electrically conducting films | |
| Mn2O3 | Post-annealing | Not specified | 450-900 | Obtained from as-deposited MnO or MnO2 |
Mn(TMHD)3 is also utilized in the fabrication of doped thin films, where manganese is incorporated into a host material matrix to modify its properties. This includes the deposition of Mn-doped ZnO, LuMnO3, YMnO3, PrCaMnO3, and SnO2/MnOx.
For instance, Mn-doped ZnO thin films have been grown by MOCVD using Mn(TMHD)2 (not Mn(TMHD)3 as per the prompt, but related chemistry is relevant) and Zn(TMHD)2 precursors, dissolved in tetrahydrofuran (B95107). The Mn concentration in the films was controlled by adjusting the precursor flow rates.
LuMnO3 and YMnO3 thin films have been deposited using Mn(TMHD)3 in combination with lutetium or yttrium precursors, respectively, via MOCVD techniques. The ratio of metal precursors in the injected solution or vapor phase is critical for controlling the stoichiometry of the resulting doped films.
PrCaMnO3 films have also been synthesized by MOCVD using a mixture containing Mn(TMHD)3 along with praseodymium and calcium precursors.
Understanding the growth kinetics and the influence of control parameters is essential for optimizing thin film deposition processes. Parameters such as deposition temperature, pressure, precursor ratio, and flow rates significantly impact the film's growth rate, composition, crystallinity, and morphology.
Studies on the ALD of manganese oxides using Mn(TMHD)3 have identified a typical ALD temperature window where self-limiting growth occurs. Above this window, thermal decomposition of the precursor can lead to CVD-like growth. The growth rate per cycle in ALD is often limited by factors such as precursor ligands blocking surface sites.
In MOCVD, the correlation between the thermal gas phase decomposition of Mn(TMHD)3 and the deposition of MnOx films has been investigated. The growth rate can decrease at higher substrate temperatures, synchronized with a decrease in the IR absorption of Mn(TMHD)3 in the gas phase, indicating precursor depletion or altered decomposition pathways.
The ratio of different metal precursors is a crucial control parameter for depositing multi-component or doped thin films with desired stoichiometry.
Mechanisms of Precursor Thermal Decomposition during Vapor Deposition
The thermal decomposition of Mn(TMHD)3 is a fundamental aspect governing the deposition process in CVD and ALD. Understanding the decomposition pathways and the species evolved is vital for controlling film purity and properties.
Mn(TMHD)3 is generally considered to be volatile and thermally stable under typical CVD conditions, making it a suitable precursor. However, at elevated temperatures or under specific conditions, it undergoes decomposition.
Detailed studies on the fragmentation pathways and evolved species during the thermal decomposition of Mn(TMHD)3 are important for elucidating the reaction mechanisms occurring on the substrate surface and in the gas phase. While specific detailed fragmentation pathways for Mn(TMHD)3 were not extensively detailed in the provided search results, research on related metal β-diketonate precursors suggests that the decomposition can involve the cleavage of ligand-metal bonds and the fragmentation of the organic ligand itself. Analysis of the gaseous byproducts using techniques like mass spectrometry can provide insights into these fragmentation processes. In-situ mass spectrometry has been used to monitor reaction products during PE-ALD using Mn(TMHD)3. The nature of the evolved species can influence the purity and composition of the deposited film, with incomplete decomposition or undesirable side reactions potentially leading to carbon incorporation or other impurities.
Mn(TMHD)3 as a Precursor for Thin Film Deposition
Mechanisms of Precursor Thermal Decomposition during Vapor Deposition
Surface Reaction Kinetics during Film Growth
The surface reaction kinetics of Mn(TMHD)3 play a crucial role in controlling the growth rate and properties of manganese-containing thin films deposited by techniques such as MOCVD. Studies investigating the deposition of manganese oxide films using Mn(TMHD)3 have analyzed its behavior in the gas phase under CVD conditions. mocvd-precursor-encyclopedia.de In situ IR absorption spectroscopy has been employed to understand the thermal decomposition of Mn(TMHD)3 in the gas phase, revealing a correlation between its decomposition and the deposition of MnOx films. mocvd-precursor-encyclopedia.de
Research indicates that at elevated substrate temperatures (e.g., above 360°C), the growth rate of MnOx films decreases, which is synchronized with a decrease in the IR absorption of Mn(TMHD)3 in the gas phase, suggesting gas phase decomposition impacts the surface reaction kinetics and film growth. mocvd-precursor-encyclopedia.de The decomposition of metal β-diketonate complexes, including Mn(TMHD)3, generally involves the dissociation of chemical bonds in a sequence such as C−O > M−O > C−C(CH3)3 > C−C and C−H at higher temperatures. mocvd-precursor-encyclopedia.de The specific decomposition pathway and products are influenced by factors like the coordination number and the central metal ion radius. mocvd-precursor-encyclopedia.de
Development of Advanced Vapor Deposition Systems with Mn(TMHD)3
Mn(TMHD)3 is a frequently used precursor in the development of MOCVD and ALD systems for depositing manganese-based thin films. ereztech.comrsc.org These techniques are valuable for forming large-area thin films with good uniformity, and ALD, in particular, allows for the creation of highly uniform films on structures with high aspect ratios. rsc.org
Mn(TMHD)3 has been utilized in the MOCVD growth of various materials, including manganese oxide (MnOx) films and complex oxides like YMnO3 and Pr0.7Ca0.3MnO3. mocvd-precursor-encyclopedia.deepj-conferences.orgd-nb.info In the synthesis of Pr0.7Ca0.3MnO3 thin films by MOCVD, a molten mixture containing Mn(TMHD)3 along with other precursors like Pr(hfa)3·diglyme and Ca(hfa)2·tetraglyme was used. d-nb.info This approach involved vaporizing the molten mixture and transporting the precursors to the deposition zone in a carrier gas. d-nb.info The vaporization rates of the precursors can influence the gas-phase composition and consequently the composition of the deposited film. d-nb.info
The development of advanced vapor deposition systems using Mn(TMHD)3 often involves optimizing parameters such as precursor ratios, deposition temperature, carrier gas flow rate, and total pressure to control film composition, crystallinity, and morphology. epj-conferences.orgd-nb.info For instance, in the MOCVD of YMnO3 films using Mn(TMHD)3 and Y(TMHD)3, the optimal Mn/Y ratio in the injected solution was crucial for obtaining polycrystalline single-phase YMnO3 films. mocvd-precursor-encyclopedia.de
Despite its utility, the development of new manganese precursors with improved thermal stability, shelf life, and vapor pressures is an ongoing area of research to enhance the efficiency and control of CVD and ALD processes. rsc.org
Mn(TMHD)3 in Nanomaterial Synthesis
Mn(TMHD)3 is also employed in the synthesis of manganese-containing nanomaterials, including nanoparticles and nanocomposites, through various routes, including solution-phase methods. americanelements.com
Synthesis of Manganese-Containing Nanoparticles and Nanocomposites
Mn(TMHD)3 has been explored as a precursor for the synthesis of manganese oxide nanoparticles. While other methods like heating oleate-Mn in high boiling point solvents are common for producing MnO or Mn3O4 nanoparticles with controlled size, Mn(TMHD)3 offers an alternative route. nih.govthno.org The synthesis of manganese ferrite (B1171679) nanoparticles, for example, has been achieved by reacting manganese chloride with iron nitrate (B79036) in a solvent containing a surfactant, followed by heating. google.comgoogle.com Although these examples specifically mention manganese chloride, the use of metal-organic precursors like Mn(TMHD)3 in similar solution-based or thermal decomposition methods is also a viable approach for synthesizing various manganese-containing nanoparticles and nanocomposites. americanelements.com
The properties of the resulting nanoparticles, such as their size and crystal structure (e.g., inverse spinel structure for manganese ferrite), are influenced by the synthesis conditions, including precursor concentration, solvent, and temperature. google.comgoogle.comgoogle.com
Solution-Phase Routes for Nanostructured Materials
Solution-phase methods offer versatile routes for synthesizing nanostructured materials, and Mn(TMHD)3 can potentially be utilized in such approaches to introduce manganese into the desired nanostructures. While the provided search results highlight solution-phase synthesis of manganese oxides and mixed metal oxides using precursors like manganese nitrate, chloride, or permanganate, the solubility of Mn(TMHD)3 in organic solvents rsc.org makes it suitable for non-aqueous solution-based synthesis methods. americanelements.com
Solution-phase techniques often involve controlled precipitation, hydrothermal or solvothermal reactions, or decomposition of precursors in a solvent to form nanostructured materials with specific morphologies. mdpi.comceramic-science.commdpi.com The use of Mn(TMHD)3 in such routes would involve optimizing solvent systems and reaction conditions to control the nucleation and growth of manganese-containing nanostructures.
Mn(TMHD)3 in Heterometallic and Polymeric Coordination Complex Synthesis
Mn(TMHD)3 can serve as a building block in the synthesis of more complex coordination structures, including heterometallic and polymeric coordination complexes. mdpi.comresearchgate.netresearchgate.net
Role of Mn(TMHD)3 as a Building Block for Multi-Metal Architectures
Mn(TMHD)3 has been used as an initial monometallic complex in the synthesis of polynuclear heterometallic complexes containing lanthanides and transition metals. mdpi.comresearchgate.netresearchgate.net These complexes are typically prepared by cocrystallization of monometallic complexes from organic solvents. mdpi.comresearchgate.netresearchgate.net
In one study, Ln(TMHD)3 complexes (where Ln = La, Pr, Sm, Gd, Tb, Dy, Lu) were combined with TML2 complexes (where TM = Cu, Co, Ni, Mn) to form heterometallic complexes. mdpi.comresearchgate.netresearchgate.net Heterometallic complexes with the composition [(LnL2TMHD)2TM(TMHD)2] were isolated for light lanthanides (La, Pr, Sm, Gd) when combined with specific methoxy-β-diketonate ligands (L1 or L2). mdpi.comresearchgate.netresearchgate.net Single-crystal X-ray diffraction revealed that the resulting heterometallic compounds containing La, Pr, Cu, Co, and Ni were isostructural linear coordination polymers. mdpi.comresearchgate.netresearchgate.net These polymers consist of alternating mononuclear transition metal complexes and binuclear heteroleptic lanthanide complexes, linked by donor-acceptor interactions involving oxygen atoms of methoxy (B1213986) groups and transition metal atoms. mdpi.comresearchgate.netresearchgate.net
This demonstrates the utility of Mn(TMHD)3 as a component in the construction of complex multi-metal architectures with specific structural arrangements, highlighting its role as a building block in the field of coordination chemistry. mdpi.comresearchgate.netresearchgate.net
Design Principles for Extended Frameworks and Networks
The design and synthesis of extended frameworks and networks, particularly Metal-Organic Frameworks (MOFs), utilizing Mn(TMHD)3 as a precursor involves careful consideration of several key principles. MOFs are crystalline porous materials formed by linking metal ions or metal-containing clusters with multivalent organic ligands via coordination interactions. nih.gov These structures feature long-range extended modular frameworks with distinctive properties, including high porosity and chemical tunability. nih.gov
Mn(TMHD)3, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) or Mn(dpm)3, contains a central manganese ion coordinated by three TMHD ligands. ereztech.com The TMHD ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) is a beta-diketonate ligand. The use of beta-diketonate complexes as precursors in the synthesis of metal oxides and other materials is known nih.gov. In the context of MOF synthesis, Mn(TMHD)3 can potentially act as a metal source or a building block.
The structural design of Mn-based MOFs and other extended networks is significantly influenced by the choice of organic linker, reaction conditions, and the specific manganese precursor used. While Mn(TMHD)3 itself is a molecular complex, its application in extended frameworks typically involves its decomposition or reaction to form inorganic nodes that are then connected by organic linkers. Alternatively, in some cases, the beta-diketonate ligand might be exchanged or modified during the synthesis process.
Control over the resulting framework structure can be achieved by modifying factors such as the solvent system and the nature of the organic ligand. For instance, in the synthesis of manganese-based MOFs using a dicarboxylic acid ligand, changing the anions of the manganese salts can control the secondary building units (SBUs) of the MOFs, leading to structural modifications such as changes from two-fold interpenetrating to non-interpenetrating structures by adjusting mixed solvent systems. acs.org
The synthesis method also plays a vital role in controlling the structure and properties of Mn-based extended frameworks. Various methods, including solvothermal, microwave-assisted, sonochemical, microfluidic, electrochemical, heating reflux stirring, and room-temperature stirring methods, can be employed for MOF synthesis, each potentially influencing the resulting structure and crystallinity. mdpi.comresearchgate.net
The design principles for extended frameworks and networks using precursors like Mn(TMHD)3 involve understanding the coordination behavior of the metal ion, the geometry and functionality of the organic linker, and the influence of synthesis parameters on the self-assembly process. The goal is to create well-defined, porous structures with desired properties for specific applications. nih.govresearchgate.net
While direct detailed research findings specifically on the design principles for extended frameworks solely using Mn(TMHD)3 as the only metal source and explicitly detailing its role as a node compared to other manganese precursors are less extensively documented in the provided search results, the general principles of MOF synthesis using manganese precursors and organic linkers are applicable. The TMHD ligand's lability and the oxidation state of manganese in Mn(TMHD)3 (Mn(III)) would influence the reaction pathways and the nature of the resulting inorganic nodes compared to using Mn(II) salts, for example.
The following table summarizes some general factors influencing MOF structure and properties, which are relevant when considering Mn(TMHD)3 as a potential precursor:
| Design Principle/Factor | Influence on Framework/Network | Relevant Research Finding/Concept |
| Choice of Organic Linker | Determines pore size, shape, and functionality; influences network topology. | Different porphyrin ligands lead to distinct MOF structures and properties. frontiersin.org |
| Solvent System | Affects precursor solubility, reaction kinetics, and self-assembly process; can influence interpenetration. | Adjusting mixed solvent systems can modify MOF structure. acs.org |
| Synthesis Method (e.g., Solvothermal, Hydrothermal) | Controls crystallinity, particle size, and morphology. | Various methods exist for MOF synthesis, each with potential structural outcomes. mdpi.comresearchgate.net |
| Metal Source/Precursor | Determines the nature of the inorganic node and its coordination environment. | Changing manganese salts can control SBUs. acs.org The oxidation state of the metal precursor is crucial. rsc.org |
| Reaction Temperature and Pressure | Affects nucleation and crystal growth kinetics. | Vital for regulating morphology, topology, and particle size. rsc.org |
Further detailed research findings on the specific coordination chemistry of Mn(TMHD)3 under typical MOF synthesis conditions would be required to fully elucidate its unique role and the precise design principles when it is employed as the primary manganese source for extended framework construction. However, the general principles of reticular synthesis, which involve the self-assembly of metal nodes and organic linkers, provide the foundational understanding for utilizing precursors like Mn(TMHD)3 in creating porous, crystalline networks. researchgate.net
Conclusion
Manganese(III) β-diketonate complexes, with a specific focus on Mn(TMHD)₃, represent an important class of compounds in advanced materials and catalysis research. The unique combination of the redox properties of the Mn(III) center and the steric and electronic tunability offered by the TMHD ligand makes Mn(TMHD)₃ a versatile precursor and catalyst.
Its application as a precursor in CVD and ALD enables the controlled deposition of manganese-containing thin films with tailored properties for microelectronics, sensors, and other technological areas. Furthermore, Mn(TMHD)₃ demonstrates catalytic activity in a range of organic reactions, offering potential for selective transformations using a non-precious metal catalyst. Continued academic inquiry into the synthesis, properties, and reactivity of Mn(TMHD)₃ and related manganese β-diketonate complexes is expected to lead to the development of new materials and catalytic processes with enhanced performance and sustainability.
Catalytic Research Exploiting Mn Tmhd 3
Mn(TMHD)3 as a Catalyst in Organic Synthesis Reactions
Mn(TMHD)3 has demonstrated catalytic activity in several important organic reactions, facilitating the formation of various chemical bonds and the synthesis of complex molecules. ereztech.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.comchemicalbook.com Its utility as a catalyst is explored across different reaction types, highlighting its versatility.
Intramolecular Diels-Alder Reactions and Enantioselective Synthesis
Mn(TMHD)3 has been identified as a catalyst for intramolecular Diels-Alder reactions and enantioselective synthesis. ereztech.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com Intramolecular Diels-Alder reactions are a powerful tool for constructing cyclic systems, where the diene and dienophile are part of the same molecule. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is particularly important in the pharmaceutical industry.
While the provided search results confirm Mn(TMHD)3's application in these areas ereztech.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com, detailed research findings specifically on Mn(TMHD)3's performance, including enantioselectivity levels or substrate scope within these reaction types, are not extensively elaborated in the snippets. However, the mention of enantioselective synthesis suggests that Mn(TMHD)3 or related manganese complexes can be employed in asymmetric catalytic transformations. ereztech.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.comchemicalbook.comnih.gov Research on manganese-catalyzed enantioselective hydrogenation of ketones, for example, has shown the development of catalysts that achieve high enantiomeric ratios. nih.govnih.gov
Oxidative Carbonylation of Phenol (B47542)
Mn(TMHD)3 is listed as a catalyst for the oxidative carbonylation of phenol. ereztech.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com This reaction typically involves the conversion of phenol and carbon monoxide into diaryl carbonates, valuable intermediates in the production of polycarbonates.
One study investigated new catalyst systems for the direct synthesis of diphenyl carbonate (DPC) from CO and phenol, finding that palladium-tin complexes with a manganese redox catalyst, Mn(TMHD)3, were effective in producing DPC without the addition of ammonium (B1175870) halide. jst.go.jp This indicates that Mn(TMHD)3 can play a role, potentially as a co-catalyst or redox mediator, in the oxidative carbonylation of phenol.
Borylation, Hydrohydrazination, and Hydroazidation Reactions
Mn(TMHD)3 is also noted as a catalyst for borylation, hydrohydrazination, and hydroazidation reactions. ereztech.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com
Borylation reactions involve the introduction of a boron functional group into an organic molecule. Manganese-catalyzed borylation of alkyl chlorides has been reported using different manganese precursors, providing access to alkylboronates. researchgate.net Photochemical C-H borylation catalyzed by a manganese carbonyl complex has also been explored. acs.org While these studies use different manganese species, they highlight the growing interest in manganese for borylation catalysis. Mn(TMHD)3's specific role and performance in borylation are indicated by its listing as a catalyst for this transformation. ereztech.comsigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com
Hydrohydrazination is the addition of a hydrazine (B178648) moiety across an unsaturated bond. Manganese-catalyzed hydrohydrazination of olefins has been developed, with Mn(dpm)2 (a related complex to Mn(TMHD)3) and Mn(TMHD)3 itself being reported as catalytic precursors. nih.govwikipedia.orgstrem.com
Mechanistic Investigations of Mn(TMHD)3 Catalysis
Understanding the reaction mechanisms involving Mn(TMHD)3 is crucial for optimizing its catalytic performance and developing new applications. Investigations have focused on radical pathways, the role of manganese redox states, and the identification of active species.
Radical Hydrofunctionalization Pathways
While direct studies on Mn(TMHD)3 in radical hydrofunctionalization pathways were not extensively detailed in the search results, related research on transition metal catalysis in hydrofunctionalization provides context. Radical pathways are known to be involved in some transition metal-catalyzed reactions, including hydroalkylation of alkenes. acs.orgwikipedia.org For instance, studies on nickel-catalyzed reactions have explored mechanisms involving radical intermediates generated from alkyl halides, which are then trapped by metal species. acs.orgnih.gov The TMHD ligand itself has been used in nickel-catalyzed radical C(sp2)-C(sp3) cross-coupling reactions, suggesting its compatibility with radical processes. nih.gov
Role of Mn(II)/Mn(III) Redox Cycles in Catalytic Activity
The catalytic activity of manganese complexes often involves redox cycles between different oxidation states, particularly Mn(II) and Mn(III). researchgate.net In the context of Mn(TMHD)3, which starts in the Mn(III) state, its participation in catalytic cycles likely involves reduction to Mn(II) and subsequent re-oxidation. For example, in the oxidative carbonylation of phenol, Mn(TMHD)3 has been used as a redox catalyst in conjunction with palladium complexes, suggesting a role in mediating electron transfer. researchgate.netresearchgate.net The ability of manganese to cycle between oxidation states is a key feature exploited in many of its catalytic applications. researchgate.net
Active Species Identification and Turnover-Limiting Steps
Identifying the true catalytically active species and the turnover-limiting step is critical for rational catalyst design. In some manganese-catalyzed reactions, the initially introduced complex may not be the active species. For instance, in the esterification of tertiary amides, a tetranuclear manganese alkoxide complex was found to act as a precursor to a catalytically active dinuclear manganese species. rsc.orgnih.gov Further studies involving additives like potassium alkoxide led to the in situ generation of a more active manganese-potassium heterodinuclear species. nih.govd-nb.info Kinetic studies on such systems have helped elucidate the reaction orders with respect to the catalyst and substrates, providing insights into the turnover-limiting steps. nih.gov While specific details regarding active species and turnover-limiting steps solely for Mn(TMHD)3 were not prominently featured, the principles from related manganese catalysis research are applicable. Turnover frequency (TOF) values have been reported for reactions where Mn(TMHD)3 is part of the catalytic system, such as the oxidative carbonylation of phenol. researchgate.netresearchgate.net Identifying the rate-determining step can sometimes be achieved through kinetic studies and analysis of reaction parameters. researchgate.netthieme-connect.comacs.org
Development of Modified and Heterogenized Mn(TMHD)3 Catalysts
Modifying homogeneous catalysts or heterogenizing them onto solid supports can offer advantages such as improved stability, recyclability, and tunable reactivity/selectivity.
Support Materials for Enhanced Catalytic Performance
Heterogenization of metal complexes onto solid supports is a common strategy to facilitate catalyst recovery and reuse. colab.ws Various support materials have been explored for anchoring metal catalysts. While direct examples of supporting pre-synthesized Mn(TMHD)3 were not detailed, related studies using TMHD complexes as precursors for depositing metal oxides on supports via techniques like Atomic Layer Deposition (ALD) are relevant. mdpi.comosti.govosti.gov For instance, Mn(TMHD)3 has been used as an ALD precursor to deposit MnO2 films on supports like MgAl2O4 and γ-Al2O3. mdpi.comosti.govosti.gov These supported metal oxides can then serve as catalyst components or modified supports for other active metals like palladium or nickel, influencing catalytic performance in reactions such as water-gas shift, CO oxidation, CH4 oxidation, and dry reforming of methane (B114726). mdpi.comosti.govosti.gov The interaction between the metal and the support can significantly enhance catalytic activity and stability. researchgate.netosti.gov
Ligand Modifications for Tunable Reactivity and Selectivity
Ligand modification is a powerful tool to tune the electronic and steric properties of a metal complex, thereby influencing its reactivity and selectivity in catalysis. acs.orgresearchgate.netresearchgate.net While the TMHD ligand itself provides a specific coordination environment, modifications to the ligand structure or the introduction of additional ligands can alter the catalytic behavior of manganese complexes. In related manganese-catalyzed reactions, the use of different ligands, such as phenanthroline derivatives or phosphines, has been shown to impact catalytic activity and selectivity. rsc.orgnih.govbeilstein-journals.org The TMHD ligand is a bidentate diketonate ligand. nih.gov The choice of ligand can affect factors like the stability of the active species, the accessibility of the metal center to substrates, and the preferred reaction pathways. acs.orgresearchgate.netresearchgate.net Research in this area aims to design ligands that promote desired transformations and suppress unwanted side reactions. researchgate.net
Applications in Advanced Redox Processes
Manganese(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionato), Mn(TMHD)3, has garnered attention in catalytic research, particularly within the domain of advanced redox processes. Its application in these processes leverages the facile redox chemistry of manganese, transitioning between different oxidation states to facilitate electron transfer reactions crucial for various transformations, including oxidation and reduction reactions.
One area where manganese compounds, including those with Mn(III) species, show promise is in Advanced Oxidation Processes (AOPs) for environmental remediation. AOPs are designed to degrade recalcitrant organic pollutants in water through the generation of highly reactive species, such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH). While much of the research in this specific area focuses on manganese (oxyhydr)oxides like α-Mn₂O₃, γ-MnOOH, and Mn₃O₄, the underlying principle involves the redox cycling of manganese ions, often including the Mn(III) state, to activate oxidants like peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS). nih.govmdpi.com The effectiveness of these manganese-based catalysts in AOPs is influenced by factors such as catalyst structure, composition, solution pH, and the presence of inorganic ions. nih.govmdpi.com
Another significant application area for manganese complexes in redox catalysis is the oxygen reduction reaction (ORR), a key process in fuel cells and other electrochemical devices. nsf.govrsc.org While platinum-based materials have traditionally been the benchmark for ORR catalysis, the search for more abundant and cost-effective alternatives has led to the investigation of transition metal catalysts, including those based on manganese. nsf.govchemrxiv.org Research has explored various manganese-based materials, such as manganese oxides and intermetallic compounds, for their ORR activity. rsc.orgacs.orgnih.gov Studies on manganese oxide electrocatalysts have highlighted the role of Mn(III) and Mn(IV) species, often generated in situ during the electrochemical process, in enhancing ORR kinetics and performance. nih.gov The presence of oxygen vacancies and the synergetic catalytic effect between these vacancies and higher-valent manganese species have been identified as factors contributing to improved ORR activity. nih.gov
Furthermore, manganese complexes have been investigated in oxidation reactions relevant to organic synthesis and chemical production. For instance, manganese(III) complexes have been explored as catalysts for the oxidation of alcohols and amines using terminal oxidants like tert-butyl hydroperoxide (t-BuOOH). rsc.orgnih.gov Mechanistic studies in such reactions often suggest the involvement of high-valent manganese-oxo species, potentially Mn(V)=O, as the active intermediates responsible for hydrogen atom abstraction from the substrate. rsc.orgnih.gov The ligand environment around the manganese center plays a crucial role in stabilizing these high-valent species and influencing the catalytic activity and selectivity. rsc.orgnih.gov
While specific detailed research findings focusing solely on Mn(TMHD)3 in advanced redox processes with extensive data tables were not prominently found in the immediate search results, the broader context of manganese(III) complexes and manganese-based materials in AOPs, ORR, and oxidation catalysis provides a strong indication of the potential applications and the type of redox chemistry relevant to Mn(TMHD)3. The TMHD ligand, being a bulky β-diketonate, provides a specific steric and electronic environment around the Mn(III) center, which would influence its redox properties and catalytic performance in these advanced redox processes. cymitquimica.com
Research findings on related manganese systems offer insights into the potential behavior of Mn(TMHD)3. For example, studies on manganese oxides in AOPs demonstrate the importance of Mn(III) sites in activating peroxysulfates. nih.govmdpi.com Similarly, investigations into manganese catalysts for ORR highlight the role of Mn(III)/Mn(IV) redox cycles. nih.gov In oxidation catalysis, the ability of Mn(III) complexes to participate in one-electron transfer processes or generate high-valent intermediates is key. researchgate.net
Given the structure of Mn(TMHD)3, featuring a Mn(III) center coordinated by bulky ligands, it is plausible that this complex could be explored for applications requiring a soluble, well-defined Mn(III) source in non-aqueous or specific organic media for redox catalysis. Its solubility in organic solvents is a noted property cymitquimica.com, which could make it suitable for homogeneous catalytic systems or as a precursor for depositing manganese-based heterogeneous catalysts.
Here are some illustrative examples of performance metrics observed in related manganese-catalyzed redox processes:
| Catalytic Process | Catalyst Type | Key Performance Metric (Example) | Value (Example) | Reference |
| Alcohol Oxidation | Mn(III) complex (with NHC ligand) | Turnover Frequency (TOF) | Up to 540 h⁻¹ | rsc.orgnih.gov |
| Oxygen Reduction Reaction (ORR) | MnO electrocatalyst | Half-wave potential (E₁/₂) | 0.895 V vs RHE | nih.gov |
| Peroxymonosulfate Activation | α-Mn₂O₃ | Pollutant Degradation Efficiency | Dependent on pollutant and conditions | nih.govmdpi.com |
| Oxidative Carbonylation of Phenol | Pd-Sn/Mn(TMHD)3 system | Reaction Rate | Improved with Mn(TMHD)3 | researchgate.netresearchgate.net |
Note: The data presented in this table are illustrative examples from research on related manganese-catalyzed redox processes and may not directly reflect the performance of Mn(TMHD)3 in all applications.
Further detailed research specifically utilizing Mn(TMHD)3 in various advanced redox processes is necessary to fully elucidate its catalytic capabilities, optimal reaction conditions, and detailed mechanisms in these applications.
Future Research Directions and Emerging Opportunities for Mn Tmhd 3
Exploration of New Application Areas for Mn(TMHD)3
The unique properties of Mn(TMHD)3 as a precursor facilitate its exploration in several burgeoning technological fields, particularly those requiring the deposition of manganese-containing thin films or the use of manganese in catalytic roles.
Advanced Electronic and Spintronic Materials
Mn(TMHD)3 is recognized as a precursor for materials utilized in advanced electronic applications, including magnetic information storage and microelectronics. cambridgenetwork.co.uk The ability to deposit uniform thin films using techniques like ALD and CVD with Mn(TMHD)3 is key to its relevance in these areas. cambridgenetwork.co.ukrsc.orgereztech.com Emerging opportunities lie in the field of spintronics, which leverages the spin of electrons in addition to their charge to develop faster and more energy-efficient devices. researchgate.net Research into Mn-doped materials for spintronic applications is ongoing, and Mn(TMHD)3 can serve as a valuable precursor for introducing manganese into various host matrices to create diluted magnetic semiconductors and other spin-polarized materials. unict.itresearchgate.net The controlled deposition offered by techniques using Mn(TMHD)3 allows for the precise engineering of interfaces and material compositions critical for spintronic device performance.
Energy Conversion and Storage Systems (e.g., Fuel Cells, Batteries, Supercapacitors)
Mn(TMHD)3 has potential applications in the field of energy, including solar energy and water treatment. americanelements.com More specifically, it is being explored as a precursor for materials used in energy conversion and storage systems such as fuel cells, batteries, and supercapacitors. osti.govavs.orgosti.govresearchgate.netresearchgate.netchemscene.comcore.ac.ukescholarship.orgmdpi.com In solid oxide fuel cells (SOFCs), Mn(TMHD)3 has been used as a precursor for modifying the surface chemistry of perovskite cathodes, aiming to enhance oxygen reduction activity and improve cell stability and performance. osti.govosti.govresearchgate.netresearchgate.net Manganese oxides, often derived from precursors like Mn(TMHD)3, are also investigated as electrode materials for supercapacitors and batteries due to their pseudocapacitive properties and ability to undergo reversible redox reactions for charge storage. avs.orgchemscene.comcore.ac.ukescholarship.orgmdpi.com Future research may focus on optimizing the deposition of manganese-containing layers using Mn(TMHD)3 to improve the performance, capacity, and cycle life of these energy devices.
Development of In-Situ Characterization Techniques for Mn(TMHD)3 During Reaction
Understanding the dynamic processes involving Mn(TMHD)3 during reactions, particularly during thin film deposition or catalysis, is crucial for optimizing outcomes. The development and application of in-situ characterization techniques are vital for gaining real-time insights.
Real-time Monitoring of Thin Film Growth Processes
Real-time monitoring of thin film growth processes utilizing Mn(TMHD)3 as a precursor is an important area for future development. Techniques such as spectroscopic ellipsometry, wafer curvature measurements, and electrical resistance monitoring can provide valuable data on film thickness, stress, and conductivity as the deposition progresses. nih.govacs.org Furthermore, in-situ X-ray based techniques like X-ray reflectivity (XRR), grazing incidence small-angle X-ray scattering (GISAXS), and X-ray absorption spectroscopy (XAS) can offer insights into the structural, morphological, and chemical evolution of the growing film in real-time. nih.gov Applying these techniques specifically to processes involving Mn(TMHD)3 will enable better control over the deposition parameters and lead to the growth of higher quality thin films with desired properties for electronic, spintronic, and energy applications. Real-time impedance monitoring has already been used in studies involving Mn(TMHD)3 precursors for cathode modification in fuel cells, demonstrating the feasibility of in-situ electrical characterization during deposition. osti.gov
Spectroscopic Probes of Catalytic Reaction Intermediates
Mn(TMHD)3 is known to act as a catalyst in various organic transformations. ereztech.comchemicalbook.com To fully understand the catalytic mechanisms and optimize catalytic efficiency, the use of in-situ spectroscopic probes to identify and characterize reaction intermediates is essential. Techniques such as in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide information on molecular vibrations and chemical changes occurring during catalysis. nih.gov Coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis and Density Functional Theory (DFT) calculations for theoretical understanding, spectroscopic probes can offer a comprehensive picture of the catalytic cycle and the role of manganese-containing intermediates. nih.govd-nb.info Future research should focus on applying these and other advanced spectroscopic methods directly to catalytic systems employing Mn(TMHD)3 to elucidate reaction pathways and design more efficient catalysts.
Computational Design and Rational Synthesis of Tailored Mn(TMHD)3 Derivatives
The development of new manganese precursors with improved properties, such as enhanced volatility, thermal stability, and reactivity, is crucial for advancing deposition techniques and expanding application areas. rsc.org Computational methods, particularly Density Functional Theory (DFT), can play a significant role in the rational design of tailored Mn(TMHD)3 derivatives with predictable properties. d-nb.info By simulating the electronic structure, stability, and reaction pathways of potential new compounds, computational studies can guide the synthesis of promising candidates. d-nb.info
Predictive Modeling for Enhanced Precursor Properties (e.g., Volatility, thermal stability)
The effectiveness of Mn(TMHD)3 as a precursor in vapor-phase deposition techniques is highly dependent on its physical properties, specifically volatility and thermal stability. Future research is poised to leverage predictive modeling techniques to gain a more profound understanding of these properties and guide the design of enhanced precursors.
Volatility, the ability of the compound to vaporize at a given temperature and pressure, is crucial for efficient transport in CVD and ALD systems. Thermal stability, the resistance to decomposition at elevated temperatures, is equally vital to prevent premature breakdown before reaching the deposition substrate. Studies have investigated the thermal behavior of metal-TMHD complexes, including Mn(TMHD)3, using techniques such as thermogravimetric analysis (TGA) and mass spectrometry to assess their stability and vaporization characteristics acs.orgresearchgate.netmocvd-precursor-encyclopedia.deresearchgate.net. For instance, the thermal decomposition behavior of Mn(TMHD)3 has been found to be sensitive to the ambient gases, with an oxygen atmosphere accelerating decomposition mocvd-precursor-encyclopedia.de. Kinetic studies have also been conducted on Mn(DPM)3 (a synonym for Mn(TMHD)3) as an MOCVD precursor ereztech.com.
Predictive modeling, utilizing computational chemistry techniques such as Density Functional Theory (DFT) and molecular dynamics simulations, can offer insights into the molecular interactions and decomposition pathways that govern volatility and thermal stability. By simulating the sublimation process and potential decomposition reactions, researchers can predict how structural modifications to the TMHD ligand or the coordination environment around the manganese center might influence these properties. This can lead to the rational design of new manganese precursors with tailored volatility and improved thermal robustness, enabling lower deposition temperatures, higher growth rates, and better film quality. The development of volatile group two metal compounds, often limited by oligomer formation, underscores the importance of ligand design, where bulky ligands like TMHD can play a role in achieving higher volatility acs.org.
Furthermore, predictive modeling can assist in understanding gas-phase reactions and transport phenomena within CVD and ALD reactors, which are critical for controlling film composition and uniformity. Modeling of nanoparticle synthesis in the gas phase, which involves chemical reaction and coagulation, demonstrates the potential of such approaches in understanding complex vapor-phase processes researchgate.net. Integrating experimental data from TGA, mass spectrometry, and vapor pressure measurements with computational models will be key to developing accurate predictive tools for precursor properties.
Structure-Activity Relationships in Catalysis
Studies on manganese-containing catalysts have highlighted the importance of the metal's oxidation state and the synergistic effects between different metal oxides in composite catalysts researchgate.netresearchgate.net. For example, the catalytic activity of Mn-Ce-O composites for phenol (B47542) oxidation was found to be strongly influenced by the composition, with interactions between Mn and Ce oxides, the evolution of oxidation states, and improved oxygen mobility contributing to enhanced activity researchgate.net. Similarly, the catalytic activity of Pd-Mn hexaaluminate catalysts for methane (B114726) oxidation correlated with their RedOx properties and particle size, suggesting interactions between palladium and manganese species researchgate.net.
While Mn(TMHD)3 itself acts as a catalyst for reactions such as intramolecular Diels-Alder reactions, enantioselective synthesis, and oxidative carbonylation of phenol, understanding the precise active species and the role of the TMHD ligand in these processes is an area for further investigation sigmaaldrich.com. Theoretical studies, such as those investigating the structure-reaction relationship of a manganese(III)-iodosylarene complex in oxidative C-H bond activation and sulfoxidation, provide a framework for understanding the electronic structure and reaction mechanisms in manganese-catalyzed reactions frontiersin.org.
Future research will likely employ a combination of experimental techniques, including spectroscopic methods (e.g., EPR, XAS) to characterize the active sites, and computational studies to model reaction pathways and transition states. By systematically varying the ligand structure or incorporating Mn(TMHD)3 into different support materials or composite structures, researchers can probe how these changes affect catalytic activity, selectivity, and stability. Establishing clear structure-activity relationships will be crucial for designing highly efficient and selective manganese-based catalysts for a wide range of applications.
Interdisciplinary Research Integrating Mn(TMHD)3 Science with Engineering Fields
The application of Mn(TMHD)3 as a precursor in MOCVD and ALD inherently involves interdisciplinary research, bridging the gap between synthetic chemistry and various engineering disciplines. Future opportunities lie in strengthening these collaborations to translate fundamental scientific understanding into technological advancements.
Mn(TMHD)3 is utilized in the deposition of thin films for applications in materials science and electrical engineering. Examples include the deposition of complex metal oxides with ferroelectric, multiferroic, and magnetoresistive properties acs.orgescholarship.orgmdpi.comresearchgate.net. These materials hold potential for next-generation electronic devices, such as non-volatile memory and sensors escholarship.org. The ability to deposit these films with precise control over composition, thickness, and structure through techniques employing precursors like Mn(TMHD)3 is a direct outcome of interdisciplinary efforts.
Chemical engineering plays a vital role in optimizing the MOCVD and ALD processes themselves, including reactor design, flow dynamics, and process control, to achieve uniform and high-quality film deposition over large areas. The development of novel deposition strategies, such as using molten multi-metal source mixtures containing Mn(TMHD)3, exemplifies the engineering innovation in precursor delivery and process optimization researchgate.net.
Materials science benefits from the ability to synthesize novel manganese-containing materials with tailored properties by controlling the deposition parameters and integrating Mn(TMHD)3 with other precursors. This includes the growth of single-phase materials and composite structures for applications in solid oxide fuel cells and transparent conducting oxides researchgate.netresearchgate.net.
Future interdisciplinary research should focus on:
Process Optimization and Scale-up: Collaborations between chemists and chemical engineers to optimize MOCVD and ALD processes using Mn(TMHD)3 for industrial-scale production of manganese-containing films and coatings.
Integration with Device Fabrication: Closer ties between materials scientists, electrical engineers, and physicists to integrate Mn(TMHD)3-derived materials into functional devices and explore their performance characteristics.
Development of New Applications: Joint efforts to explore novel applications for Mn(TMHD)3-derived materials in areas such as spintronics, energy harvesting, and environmental remediation, leveraging the unique properties of manganese oxides.
Computational Engineering: Utilizing computational fluid dynamics and reaction engineering principles to model and optimize the entire deposition process, from precursor transport to film growth.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for Mn(TMHD)₃ to ensure high purity and yield?
- Methodology :
- Use a Schlenk line or glovebox to prevent moisture/oxygen interference. React MnCl₂ with three equivalents of H-TMHD in anhydrous THF under inert atmosphere .
- Monitor reaction progress via UV-Vis spectroscopy (absorption at ~350 nm for ligand coordination) and isolate via vacuum sublimation (120–150°C, 10⁻³ mbar) to avoid decomposition .
- Validate purity using elemental analysis (C, H, Mn) and compare with theoretical values (±0.3% tolerance).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Mn(TMHD)₃?
- Methodology :
- X-ray Diffraction (XRD) : Single-crystal XRD confirms octahedral geometry and ligand coordination. Refine data with SHELX to resolve disorder in bulky TMHD ligands .
- EPR Spectroscopy : Detect Mn(III) oxidation state (g ≈ 2.0, hyperfine splitting for ⁵⁵Mn, I = 5/2) at 10 K to avoid line broadening .
- FT-IR : Identify ν(C=O) shifts (1580–1620 cm⁻¹) to confirm ligand binding versus free H-TMHD .
Q. How does the choice of solvent influence the stability and reactivity of Mn(TMHD)₃ in solution-phase reactions?
- Methodology :
- Test solvents (toluene, DCM, THF) under inert conditions. Monitor decomposition via UV-Vis kinetics (decay of 350 nm peak over 24 hours) .
- Correlate solvent polarity (Hildebrand parameter) with ligand dissociation rates. Use cyclic voltammetry (0.1 M TBAPF₆) to assess redox stability (E₁/₂ for Mn(III)/Mn(IV)) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported magnetic properties of Mn(TMHD)₃ across different studies?
- Methodology :
- Compare SQUID magnetometry data (2–300 K, 0.1–7 T) across studies. Control for crystalline defects (via PXRD) and sample hydration (TGA-MS up to 300°C) .
- Replicate synthesis under varying conditions (e.g., annealing time, cooling rates) to isolate factors affecting spin states. Use DFT calculations (B3LYP/def2-TZVP) to model Jahn-Teller distortions .
Q. What experimental design considerations are critical when using Mn(TMHD)₃ as a precursor for thin film deposition via chemical vapor deposition (CVD)?
- Methodology :
- Optimize sublimation temperature (TGA-DSC) to balance vapor pressure and precursor stability. Use in situ mass spectrometry to detect decomposition byproducts (e.g., CO, TMHD fragments) .
- Correlate CVD parameters (carrier gas flow rate, substrate temperature) with film morphology (AFM) and Mn oxidation state (XPS Mn 2p₃/₂ peaks at 641–642 eV) .
Q. What methodologies are recommended for investigating the catalytic mechanisms of Mn(TMHD)₃ in oxidation reactions?
- Methodology :
- Use stopped-flow UV-Vis to track intermediate formation (e.g., Mn-Oxo species at 450–500 nm) during substrate oxidation .
- Isotope labeling (¹⁸O₂) and GC-MS to confirm O-atom transfer pathways. Perform kinetic isotope effect (KIE) studies with deuterated substrates .
- Compare turnover frequencies (TOF) under homogeneous vs. heterogeneous conditions (e.g., immobilized on SiO₂) to assess leaching .
Data Contradiction Analysis Framework
- Step 1 : Systematically catalog literature results (e.g., magnetic moments, catalytic activities) and note synthesis variables (e.g., ligand purity, annealing protocols) .
- Step 2 : Replicate conflicting experiments with controlled parameters (e.g., identical inert gas purity, batch-to-batch ligand consistency) .
- Step 3 : Apply multivariate regression to identify statistically significant factors (e.g., solvent vs. temperature effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
